molecular formula C16H14O4 B085596 7-Hydroxy-5-methoxy-2-phenylchroman-4-one CAS No. 1090-65-9

7-Hydroxy-5-methoxy-2-phenylchroman-4-one

Cat. No.: B085596
CAS No.: 1090-65-9
M. Wt: 270.28 g/mol
InChI Key: QQQCWVDPMPFUGF-UHFFFAOYSA-N
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Description

7-Hydroxy-5-methoxy-2-phenylchroman-4-one is a natural flavonoid found in various medicinal plants, particularly in the seeds of Alpinia katsumadai Hayata. It is known for its diverse pharmacological activities, including antibacterial, anti-inflammatory, hepatoprotective, cardiovascular protective, and anticancer properties . This compound has been widely used in traditional Chinese medicine and has gained attention for its potential therapeutic applications.

Scientific Research Applications

7-Hydroxy-5-methoxy-2-phenylchroman-4-one has been extensively studied for its scientific research applications, including:

Mechanism of Action

Alpinetin, also known as 7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one, is a natural flavonoid found in many medicinal plants. It has been recognized for its broad range of pharmacological activities .

Target of Action

Alpinetin has been found to target the uridine-cytidine kinase 2 (UCK2) enzyme, which plays a crucial role in gene synthesis . It also interacts with Peroxisome proliferator-activated receptor gamma (PPAR-γ) and Nuclear factor erythroid 2–related factor 2 (Nrf2), which are involved in anti-inflammatory and antioxidant responses respectively .

Mode of Action

Alpinetin interacts with its targets, leading to various changes in cellular processes. For instance, it induces p53-dependent mitochondrial apoptosis in HT-29 cells when it targets UCK2 . It also inhibits the expression of Toll-like receptor 4 (TLR4), which plays a key role in innate immunity .

Biochemical Pathways

Alpinetin affects multiple signaling pathways, contributing to its diverse pharmacological activities. It has been reported to regulate pathways involved in inflammation, tumor growth, and oxidative stress . For instance, it has been shown to inhibit the NF-κB/MAPK signaling pathway, which plays a crucial role in inflammation and cancer .

Pharmacokinetics

Pharmacokinetic studies have shown that alpinetin may have poor oral bioavailability due to its extensive glucuronidation . This means that after oral administration, a significant portion of alpinetin is metabolized and excreted, reducing the amount that reaches systemic circulation. It has been found to be rapidly absorbed after oral administration, with an absolute bioavailability of about 151% .

Result of Action

The interaction of alpinetin with its targets and the subsequent changes in biochemical pathways result in a wide range of effects at the molecular and cellular levels. These include anti-tumor, anti-inflammatory, hepatoprotective, cardiovascular protective, lung protective, antibacterial, antiviral, and neuroprotective effects .

Action Environment

The action, efficacy, and stability of alpinetin can be influenced by various environmental factors For instance, the bioavailability of alpinetin can be affected by factors such as diet and the presence of other compounds that can interfere with its absorption or metabolism.

Safety and Hazards

Alpinetin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Alpinetin interacts with various enzymes, proteins, and other biomolecules, exerting its effects through multiple signaling pathways . For instance, it has been found to inhibit the UCK2 enzyme and suppress the growth of HT-29 cells . It also regulates genes and proteins related to cancer cell apoptosis, autophagy, invasion, metastasis, cell cycle arrest, multidrug resistance, and cancer cachexia .

Cellular Effects

Alpinetin has a significant impact on various types of cells and cellular processes. It has been shown to markedly inhibit the migration of human breast tumor cells . It also exerts protective effects on alveolus pulmonic cells by regulating the expressions of IL-6, α-SMA, TNF-α, and transmuting growth factor-β1 (TGF-β1) .

Molecular Mechanism

At the molecular level, alpinetin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to bind to DNA with a groove and static model . It also suppresses the elevated spleen weight and serum concentrations of tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6 .

Temporal Effects in Laboratory Settings

Over time, the effects of alpinetin can change in laboratory settings. For instance, it has been found that alpinetin improves intestinal barrier homeostasis via regulating AhR/suv39h1/TSC2/mTORC1/autophagy pathway .

Dosage Effects in Animal Models

In animal models, the effects of alpinetin vary with different dosages. For example, it has been shown to reduce the alveolus pulmonic cells’ injury by suppressing the expressions of IL-6, α-SMA, TNF-α, and TGF-β1 .

Metabolic Pathways

Alpinetin is involved in various metabolic pathways. It has been found that enzymes from UGT1A1, UGT1A3, UGT1A9, and UGT2B15 subfamilies are the main contributors to accelerate alpinetin metabolism .

Transport and Distribution

Alpinetin is transported and distributed within cells and tissues. It has been found to improve cholesterol transportation in human peripheral blood monocyte derived macrophages .

Subcellular Localization

It is known that alpinetin can be found in various compartments of cells due to its ability to pass through biological membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Hydroxy-5-methoxy-2-phenylchroman-4-one can be synthesized through several methods. One common synthetic route involves the cyclization of chalcones under acidic conditions to form flavanones, followed by further modifications to yield alpinetin . The reaction conditions typically involve the use of catalysts such as hydrochloric acid or sulfuric acid, and the reactions are carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, alpinetin is often extracted from natural sources, such as the seeds of Alpinia katsumadai Hayata. The extraction process involves solvent extraction, followed by purification steps such as column chromatography to isolate the pure compound . This method ensures the large-scale production of alpinetin for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-methoxy-2-phenylchroman-4-one undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert alpinetin into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of alpinetin, and substituted alpinetin compounds. These products often retain the core flavonoid structure but exhibit different pharmacological properties .

Comparison with Similar Compounds

7-Hydroxy-5-methoxy-2-phenylchroman-4-one is unique among flavonoids due to its specific pharmacological profile. Similar compounds include:

Compared to these compounds, alpinetin stands out for its broad range of activities and its potential for use in various therapeutic applications.

Properties

IUPAC Name

7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQCWVDPMPFUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398801
Record name Alpinetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090-65-9
Record name Alpinetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does alpinetin exert its anti-tumor effects?

A1: Alpinetin has been shown to inhibit tumor growth through various mechanisms, including:

  • Inducing apoptosis: Alpinetin promotes apoptosis in several cancer cell lines, including gastric, lung, and breast cancer. This is achieved through the activation of the mitochondrial pathway, involving mitochondrial membrane potential disruption, cytochrome c release, and caspase activation. [, , ]
  • Cell cycle arrest: Alpinetin induces cell cycle arrest at the G0/G1 phase in hepatoma cells and the G2/M phase in gastric cancer cells, thereby inhibiting proliferation. [, ]
  • Inhibiting proliferation and metastasis: Alpinetin suppresses cell proliferation and metastasis in osteosarcoma by inhibiting the PI3K/AKT and ERK pathways, crucial signaling pathways involved in cell growth and survival. []
  • Sensitizing drug-resistant cancer cells: In lung cancer, alpinetin enhances the sensitivity of drug-resistant cells to cisplatin, potentially by influencing mitochondria and the PI3K/Akt pathway. [, ]

Q2: What are the effects of alpinetin on inflammation?

A2: Alpinetin exhibits anti-inflammatory properties through several mechanisms:

  • Modulating inflammatory cytokines: Alpinetin reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1 in models of inflammatory bowel disease and atherosclerosis. [, ]
  • Activating the Nrf2 pathway: This activation leads to the upregulation of antioxidant enzymes like glutathione and thioredoxin, effectively reducing oxidative stress and inflammation. []
  • Inhibiting NF-κB activation: Alpinetin blocks NF-κB activation in macrophages and colorectal cells, suppressing the inflammatory cascade. This effect is potentially mediated by the pregnane X receptor (PXR). []
  • Suppressing T lymphocyte activation: Alpinetin can suppress ConA-induced murine splenocyte proliferation, Th1/Th2 cytokines production, and CD4+ T-cell populations, indicating a potential for immunosuppressive activity. []

Q3: How does alpinetin impact bone health?

A3: Research suggests that alpinetin may have a protective effect on bone health:

  • Inhibiting osteoclastogenesis: Alpinetin inhibits RANKL-induced osteoclastogenesis, the process of bone resorption by osteoclasts. This effect is linked to the modulation of NFATc1, a key transcription factor involved in osteoclast differentiation. []
  • Alleviating bone loss: Alpinetin treatment in mice has shown to alleviate ovariectomy-induced bone loss, suggesting a potential therapeutic role in postmenopausal osteoporosis. []

Q4: What is the role of alpinetin in cardiovascular health?

A4: Alpinetin demonstrates several beneficial effects on the cardiovascular system:

  • Vasorelaxant effects: Alpinetin induces relaxation of rat mesenteric arteries through both endothelium-dependent and -independent mechanisms. The endothelium-dependent relaxation is likely mediated by nitric oxide, while the endothelium-independent relaxation might involve the inhibition of Ca2+ influx and intracellular Ca2+ release. []
  • Protecting against myocardial cell apoptosis: Alpinetin protects rat myocardial cells against apoptosis induced by serum deprivation. This protective effect is linked to the activation of δ opioid receptors and the downstream PKC/ERK signaling pathway. []

Q5: What is the chemical structure of alpinetin?

A5: Alpinetin is a flavonoid with the IUPAC name:

Q6: What is the molecular formula and weight of alpinetin?

A6: The molecular formula of alpinetin is C16H12O4, and its molecular weight is 268.26 g/mol.

Q7: Is there spectroscopic data available for alpinetin?

A7: Yes, several studies have utilized spectroscopic techniques to characterize alpinetin and its interactions:

  • NMR Spectroscopy: 1H-NMR and 13C-NMR have been used to confirm the structure of alpinetin. []
  • UV-Vis Spectroscopy: This technique has been employed to study the interaction of alpinetin with proteins like human serum albumin (HSA) and bovine serum albumin (BSA). The results suggest that alpinetin quenches the intrinsic fluorescence of these proteins, indicating binding interactions. [, ]
  • Fluorescence Spectroscopy: This technique has been used extensively to characterize the binding of alpinetin to various proteins. The studies provide information on binding constants, binding sites, and the nature of binding forces involved. [, , , ]

Q8: What is known about the absorption, distribution, metabolism, and excretion of alpinetin?

A8: Pharmacokinetic studies indicate:

  • Extensive Glucuronidation: Alpinetin undergoes extensive glucuronidation, primarily by UGT1A1, UGT1A3, UGT1A9, and UGT2B15 enzymes, in the liver and intestines, which might contribute to its low oral bioavailability. [, , ]
  • Metabolite Identification: Studies in rats have identified various metabolites of alpinetin in plasma, urine, bile, and feces after oral administration. These metabolites include glucuronide conjugates and phenolic acids, suggesting multiple metabolic pathways. []
  • Species Differences in Glucuronidation: Glucuronidation activity of alpinetin varies across species, with human liver microsomes showing the highest intrinsic clearance, followed by dog, rat, and mice liver microsomes. This information is valuable for selecting appropriate animal models for pre-clinical pharmacokinetic studies. []

Q9: What in vitro models have been used to study alpinetin's effects?

A9: Various cell lines have been utilized, including:

  • Cancer cell lines: Human gastric cancer cells (e.g., SGC7901, BGC823), [] lung cancer cells (e.g., A549, SK-MES-1), [, ] breast cancer cells, [] hepatoma cells (e.g., HepG2), [] pancreatic cancer cells (e.g., BxPC-3), [] and ovarian cancer cells (e.g., SKOV3). []
  • Macrophages: RAW264.7 cells have been used to study alpinetin's anti-inflammatory effects and its impact on IL-6 expression and methylation. [, ]
  • Endothelial cells: Human pulmonary microvascular endothelial cells (HPMECs) have been used to investigate alpinetin's protective effects against lung injury. []
  • Rat aortic smooth muscle cells: These cells have been utilized to study the effects of alpinetin on vascular function, including its impact on cell proliferation, migration, and nitric oxide production. []

Q10: What are some of the key findings from in vivo studies on alpinetin?

A10: Animal models, primarily rodent models, have demonstrated:

  • Attenuation of inflammatory diseases: Alpinetin reduced the severity of dextran sulfate sodium (DSS)-induced colitis in mice, a model of inflammatory bowel disease. [] It also attenuated atherosclerosis and macrophage infiltration in ApoE-deficient mice fed a high-fat diet. []
  • Protection against organ injury: Alpinetin protected against pancreatitis-associated lung injury in a rat model, potentially by upregulating aquaporin-1 expression. [] It also showed protective effects in a rat model of chronic obstructive pulmonary disease (COPD), reducing inflammation, apoptosis, and fibrosis. []
  • Alleviation of bone loss: Alpinetin treatment mitigated ovariectomy-induced bone loss in mice. []

Q11: What is known about the safety and toxicity profile of alpinetin?

A11: While alpinetin generally exhibits low systemic toxicity, further research is needed to fully understand its safety profile.

  • Acute Toxicity: One study reported no toxic signs or deaths in rats after acute toxicity tests, suggesting a favorable safety profile. []
  • Drug Interactions: Alpinetin has been shown to inhibit CYP3A4, CYP2C9, and CYP2E1 enzymes in vitro, indicating a potential for drug interactions with medications metabolized by these enzymes. Further in vivo studies are needed to confirm these interactions. []

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